molecular formula C18H14N4O3S B294816 [6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether

[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether

Cat. No.: B294816
M. Wt: 366.4 g/mol
InChI Key: FWUVKNDCCAJUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also been studied for its potential use as an antibacterial and antifungal agent.
In agriculture, this compound has been studied for its ability to enhance plant growth and protect crops from pests and diseases. It has also been investigated for its potential use as a herbicide.
In material science, this compound has been studied for its ability to act as a fluorescent probe and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of [6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In agriculture, this compound acts as a pesticide by disrupting the nervous system of pests and inhibiting their growth. It also enhances plant growth by promoting the uptake of nutrients and increasing photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in both in vitro and in vivo studies. It does not cause significant changes in biochemical and physiological parameters, indicating its safety for use in various applications.

Advantages and Limitations for Lab Experiments

The advantages of using [6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether in lab experiments include its high purity, stability, and low toxicity. It is also readily available and cost-effective. However, its limitations include its limited solubility in water and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for the research on [6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether. In medicine, further studies are needed to determine its efficacy in treating various types of cancer and inflammatory diseases. In agriculture, more research is needed to optimize its use as a pesticide and plant growth enhancer. In material science, this compound can be further explored as a building block for the synthesis of functional materials with unique properties.
Conclusion:
This compound is a versatile compound with potential applications in medicine, agriculture, and material science. Its synthesis method has been optimized to achieve high yield and purity, and its mechanism of action varies depending on its application. This compound has minimal toxicity and has several advantages and limitations for use in lab experiments. Future research can explore its potential in various scientific fields and lead to the development of novel applications.

Synthesis Methods

The synthesis method of [6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 5-amino-1,2,4-thiadiazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final compound. This synthesis method has been optimized to achieve high yield and purity of the product.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4O3S/c1-2-4-13(5-3-1)25-11-16-19-20-18-22(16)21-17(26-18)12-6-7-14-15(10-12)24-9-8-23-14/h1-7,10H,8-9,11H2

InChI Key

FWUVKNDCCAJUGP-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)COC5=CC=CC=C5

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)COC5=CC=CC=C5

Origin of Product

United States

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